molecular formula C18H23NO3S B2543019 2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine CAS No. 306978-50-7

2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine

Cat. No.: B2543019
CAS No.: 306978-50-7
M. Wt: 333.45
InChI Key: CFJQVOPJMUWCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a sec-butoxy group, two methyl groups, and a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed using a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Sec-butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the sec-butoxy group.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in coordination with metal ions, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine: Similar structure but with a butoxy group instead of a sec-butoxy group.

    2-(Sec-butoxy)-4,6-dimethyl-3-[(phenyl)sulfonyl]pyridine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    2-(Sec-butoxy)-4,6-dimethyl-3-[(2-chlorophenyl)sulfonyl]pyridine: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

The uniqueness of 2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-butan-2-yloxy-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-6-15(5)22-18-17(13(3)11-14(4)19-18)23(20,21)16-10-8-7-9-12(16)2/h7-11,15H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJQVOPJMUWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.